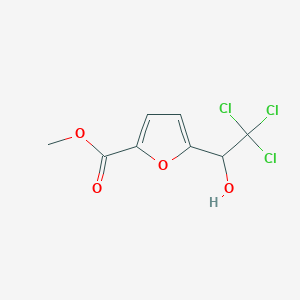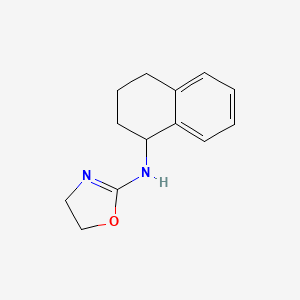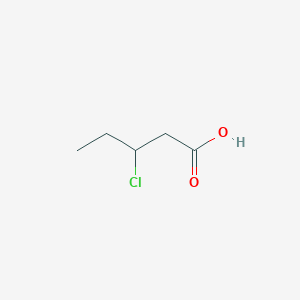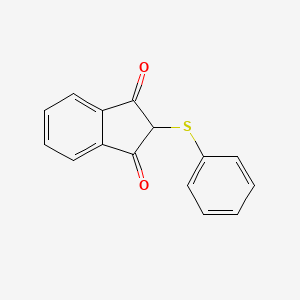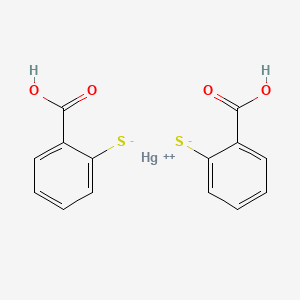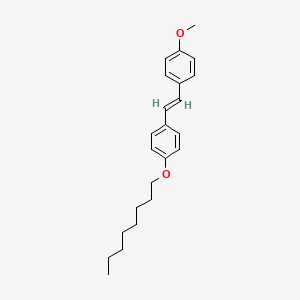
4-Methoxy-4'-octoxy-trans-stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-4’-octoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family Stilbenes are characterized by their 1,2-diphenylethene core structure, which exists in both trans and cis forms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-4’-octoxy-trans-stilbene typically involves the Wittig reaction or the Horner-Wadsworth-Emmons reaction. These methods are used to form the double bond (olefin) in the stilbene structure. The Wittig reaction involves the formation of a phosphonium ylide, which reacts with an aldehyde to produce the stilbene. The Horner-Wadsworth-Emmons reaction uses phosphonate esters and bases to achieve a similar result .
Industrial Production Methods: Industrial production of 4-Methoxy-4’-octoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-4’-octoxy-trans-stilbene undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups into the stilbene structure, enhancing its biological activity.
Reduction: Reduction reactions can convert the double bond into a single bond, altering the compound’s properties.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, modifying the compound’s reactivity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated stilbenes, while reduction can produce dihydrostilbenes.
Scientific Research Applications
4-Methoxy-4’-octoxy-trans-stilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying cellular processes and signaling pathways.
Industry: Its stability and reactivity make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-4’-octoxy-trans-stilbene involves its interaction with various molecular targets and pathways. It can modulate signaling pathways such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation and cell proliferation . The compound’s ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) further contributes to its biological effects .
Comparison with Similar Compounds
Resveratrol: A well-known stilbene with potent antioxidant and anticancer properties.
Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.
Combretastatin: A stilbene derivative with strong anticancer properties, particularly as a vascular disrupting agent.
Uniqueness: 4-Methoxy-4’-octoxy-trans-stilbene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and octoxy groups enhance its solubility and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
35135-46-7 |
|---|---|
Molecular Formula |
C23H30O2 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-2-(4-octoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C23H30O2/c1-3-4-5-6-7-8-19-25-23-17-13-21(14-18-23)10-9-20-11-15-22(24-2)16-12-20/h9-18H,3-8,19H2,1-2H3/b10-9+ |
InChI Key |
LEYURONIACYWJT-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


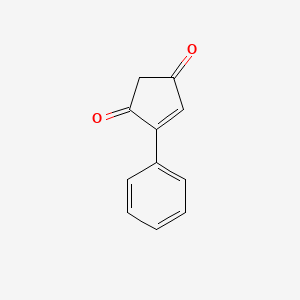
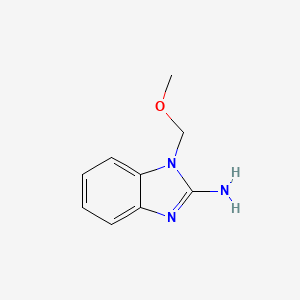
![2-Methylseleno-3-benzo[b]thiophenecarboxaldehyde](/img/structure/B14672893.png)

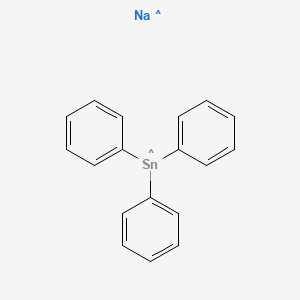

![2,2'-(Ethane-1,2-diylbis{[2-(hydroxyamino)-2-oxoethyl]azanediyl})diacetic acid](/img/structure/B14672903.png)
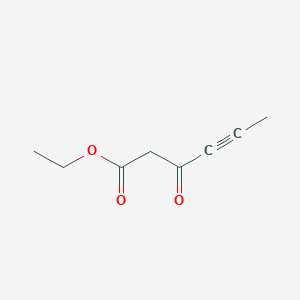
![Methyl 2-[4-(4-aminophenyl)sulfonylanilino]acetate](/img/structure/B14672922.png)
